molecular formula C22H23N3O3S2 B2992495 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 851410-32-7

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2992495
CAS No.: 851410-32-7
M. Wt: 441.56
InChI Key: NFEOJENHACTIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Applications

Research has identified certain naphthalene derivatives as potent antiviral agents. A study highlighted the synthesis and anti-HIV activity of new naphthalene derivatives, demonstrating significant inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. One of the synthesized derivatives was identified as a potent inhibitor of HIV-1 replication in vitro, suggesting a promising lead in the development of antiviral agents (Hamad et al., 2010). Similarly, the antimicrobial potential of pyrimidinone and oxazinone derivatives fused with thiophene rings has been investigated, showing good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Structural Analysis and Crystallography

The crystal structures of certain derivatives have been examined, offering insights into their molecular configurations and potential interactions. The inclination angles between pyrimidine and naphthalene rings in these compounds suggest specific spatial arrangements that could influence their biological activity (Subasri et al., 2017).

Antioxidant and Anti-Inflammatory Applications

Research into heterocyclic derivatives derived from naphthalene has shown promising antioxidant activity. The synthesis of new heterocycles has been explored, with some derivatives displaying significant antioxidant potential through DPPH free radical scavenging methods (Taha, 2012). Furthermore, novel derivatives have been synthesized for their potential as anti-inflammatory and analgesic agents, with some showing high inhibitory activity on COX-2 selectivity and notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Anticancer Applications

Compounds related to "2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide" have been explored for their anticancer properties. Studies include the design, synthesis, and in vitro cytotoxic activity evaluation of certain pyrimidin-4-yl derivatives, with some showing appreciable cancer cell growth inhibition across multiple cancer cell lines (Al-Sanea et al., 2020).

Properties

IUPAC Name

2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-12-18-20(30-14)21(27)25(10-11-28-2)22(24-18)29-13-19(26)23-17-9-5-7-15-6-3-4-8-16(15)17/h3-9,14H,10-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEOJENHACTIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.